molecular formula C42H70O15 B1157986 Dregeoside Da1 CAS No. 98665-65-7

Dregeoside Da1

Cat. No. B1157986
CAS RN: 98665-65-7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Dregeoside Da1 is a natural product from Dregea volubilis . It is a type of steroid and is used for research purposes .


Molecular Structure Analysis

Dregeoside Da1 has a molecular weight of 815.0 and a formula of C42H70O15 . Its chemical name is (3S,8R,9S,10R,11S,12S,13S,14S,17S)-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-11,12,14-triol .


Physical And Chemical Properties Analysis

Dregeoside Da1 appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .

Scientific Research Applications

Phytochemical Research

Dregeoside Da1 is a polyhydroxypregnane glycoside isolated from the leaves of Dregea volubilis. It’s a compound of interest in phytochemical studies due to its unique structure and potential biological activities . Researchers focus on the detailed structural elucidation of such compounds, which can lead to the discovery of novel drugs.

Antibacterial Activity

The extracts of Dregea volubilis, which contain Dregeoside Da1, have shown antibacterial activity against a range of microorganisms, including Bacillus subtilis and Staphylococcus aureus . This suggests that Dregeoside Da1 could be used in the development of new antibacterial agents.

Anti-Diabetic Potential

Dregeoside Da1 has been studied for its potential anti-diabetic effects. In animal models, extracts from Dregea volubilis containing this glycoside have been shown to normalize blood glucose levels, indicating its possible use in managing diabetes .

Enzyme Inhibition

This compound has been associated with inhibitory effects on enzymes like α-glucosidase and α-amylase, which are targets for controlling postprandial blood sugar levels . Such enzyme inhibition is crucial for developing treatments for conditions like diabetes.

Cytotoxicity Studies

In cytotoxicity studies, Dregeoside Da1 did not exhibit toxic effects against human colorectal adenocarcinoma cells (HT-29) at certain concentrations, suggesting a degree of safety for further pharmaceutical exploration .

Anti-Inflammatory Applications

The parent plant of Dregeoside Da1 is used traditionally for treating inflammation. The compound itself may contribute to these effects and is a subject of research for its potential use in anti-inflammatory drugs .

Chemical Synthesis and Modification

Dregeoside Da1’s complex structure with rare sugar units like 6-deoxy-3-O-methyl-D-allose and D-cymarose presents a challenge and opportunity for synthetic chemists to recreate or modify it for enhanced biological activity .

Natural Product Libraries

As a natural compound with a unique structure, Dregeoside Da1 is a valuable addition to natural product libraries used for screening in drug discovery programs .

properties

IUPAC Name

(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-11,12,14-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O15/c1-19(43)25-13-15-42(48)26-11-10-23-16-24(12-14-40(23,5)31(26)33(45)38(47)41(25,42)6)55-29-17-27(49-7)35(21(3)52-29)56-30-18-28(50-8)36(22(4)53-30)57-39-34(46)37(51-9)32(44)20(2)54-39/h10,19-22,24-39,43-48H,11-18H2,1-9H3/t19-,20-,21-,22-,24+,25-,26-,27+,28+,29+,30+,31-,32-,33+,34-,35-,36-,37-,38-,39+,40+,41+,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPJPPQJMRCTTO-MZBHQFIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(CC=C5C4)C7(CCC(C7(C(C6O)O)C)C(C)O)O)C)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@@H]6[C@@H](CC=C5C4)[C@]7(CC[C@@H]([C@]7([C@@H]([C@H]6O)O)C)[C@@H](C)O)O)C)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

815.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dregeoside Da1

Q & A

Q1: What is the known biological activity of Dregeoside Da1?

A1: Dregeoside Da1 exhibited cytotoxic activity against the NMDA receptor. [] A study exploring the neuroprotective potential of Wattakaka volubilis root extract in a rat model of diabetes-induced memory dysfunction identified Dregeoside Da1 as a constituent with potential binding affinity for the NMDA receptor. [] This suggests that Dregeoside Da1 might play a role in modulating neuronal activity, although further research is needed to confirm this and explore its specific mechanisms of action.

Q2: What is the molecular structure of Dregeoside Da1?

A2: While the provided abstracts do not detail the spectroscopic data for Dregeoside Da1, they do confirm it belongs to the class of polyhydroxypregnane glycosides. [, ] These compounds are characterized by a pregnane steroid core structure with multiple hydroxyl (-OH) groups and attached sugar moieties. To determine the exact molecular formula, weight, and specific spectroscopic data (NMR, MS) for Dregeoside Da1, it would be necessary to refer to the full research publications or databases dedicated to natural product chemistry.

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